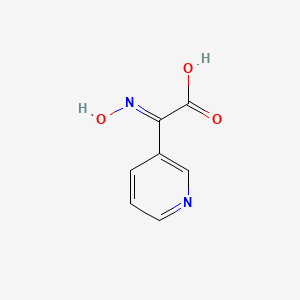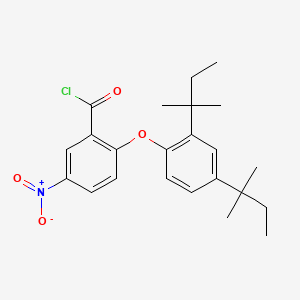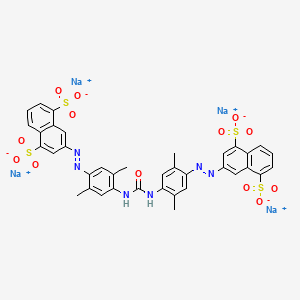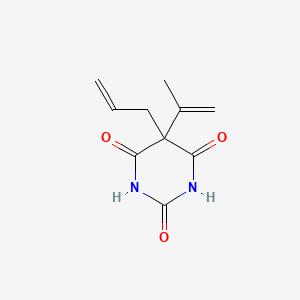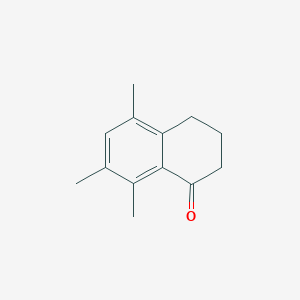
1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- is an organic compound belonging to the class of naphthalenones. This compound is characterized by a naphthalene ring system with three methyl groups attached at the 5, 7, and 8 positions, and a ketone functional group at the 1 position. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- can be achieved through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to halogenated or nitrated derivatives.
科学的研究の応用
1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
Naphthalene: The parent compound, which lacks the ketone and methyl groups.
1(2H)-Naphthalenone: A simpler derivative with only the ketone group.
3,4-Dihydronaphthalen-1(2H)-one: A related compound with a similar structure but different substitution pattern.
Uniqueness
1(2H)-Naphthalenone,3,4-dihydro-5,7,8-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
6307-25-1 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
5,7,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H16O/c1-8-7-9(2)11-5-4-6-12(14)13(11)10(8)3/h7H,4-6H2,1-3H3 |
InChIキー |
ZPBXTYWAPYEQEH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2CCCC(=O)C2=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


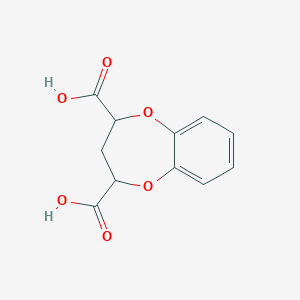
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
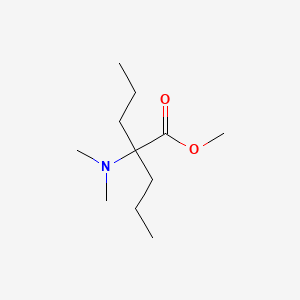
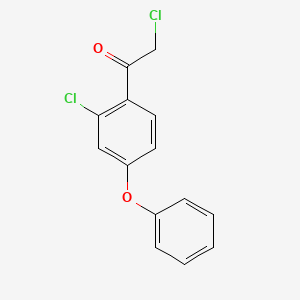

![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
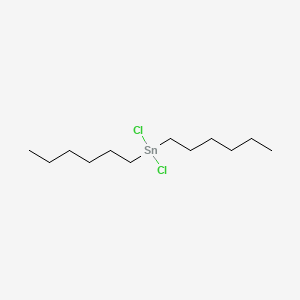
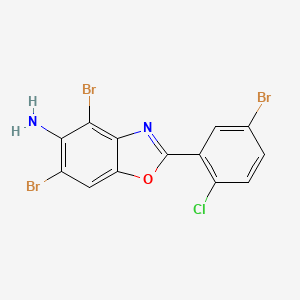
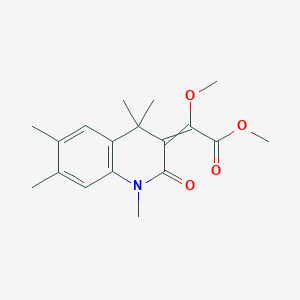
![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)
